molecular formula C19H14O4 B11136116 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one

Cat. No.: B11136116
M. Wt: 306.3 g/mol
InChI Key: PSCWOEVBWBCKKZ-NVMNQCDNSA-N
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Description

2-(2H-Chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one is a synthetic heterocyclic compound featuring a benzo[b]furan-3-one core substituted at the 2-position with a 2H-chromen-3-ylmethylene group and at the 6-position with a methoxy group. This compound belongs to a broader class of benzofuran derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C19H14O4/c1-21-14-6-7-15-17(10-14)23-18(19(15)20)9-12-8-13-4-2-3-5-16(13)22-11-12/h2-10H,11H2,1H3/b18-9-

InChI Key

PSCWOEVBWBCKKZ-NVMNQCDNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene derivative, which is then reacted with a suitable benzo[b]furan precursor. Key steps may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the chromene moiety.

    Cyclization: The intermediate product undergoes cyclization to form the benzo[b]furan ring.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and benzo[b]furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or aminated derivatives, depending on the reagents used.

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Skeleton and Substituent Variations

The target compound shares the benzo[b]furan-3-one scaffold with several analogs, but its substituents distinguish it:

  • 2-Position : The chromen-3-ylmethylene group introduces extended conjugation and planar geometry, contrasting with simpler substituents like phenyl, bromophenyl, or furyl groups in analogs (e.g., 2-(2-bromobenzylidene)-6-hydroxybenzo[b]furan-3-one and 2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)benzo[b]furan-3-one ).
  • 6-Position : The methoxy group is common in analogs (e.g., 6-methoxy derivatives in –3 and 14), but its pairing with chromene at the 2-position is unique.
Table 1: Substituent Comparison of Selected Analogs
Compound Name 2-Position Substituent 6-Position Substituent Key Structural Feature Reference
Target Compound 2H-Chromen-3-ylmethylene Methoxy Extended conjugation from chromene N/A
2-(2-Bromobenzylidene)-6-hydroxy analog 2-Bromophenylmethylene Hydroxy Bromine enhances electrophilicity
2-(3-Methoxyphenylmethylidene)-6-alkoxy 3-Methoxyphenylmethylene 3-Methylbut-2-enoxy Ether linkage for lipophilicity
2-(Furan-2-ylmethylidene)-7-methyl-6-oxo Furan-2-ylmethylene 2-Oxopropoxy Furan and ketone functional groups

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Type Melting Point (°C) Yield (%) Stereochemical Purity (%) Reference
Thiophene/thiazole derivatives 74–127 78–83 70–99
Bromophenylmethylene analog Not reported Not given Not applicable
Methoxyphenylmethylidene analog Not reported Not given Not applicable
  • Melting Points : Thiophene/thiazole analogs exhibit higher melting points (74–127°C) due to rigid aromatic systems . The chromene group in the target compound may lower the melting point if it introduces conformational flexibility.
  • Stereochemical Purity : HPLC-determined enantiomeric excess (ee) values for analogs range from 70–99% . The chromene substituent’s planar structure could simplify stereochemical control compared to bulkier groups.

Spectroscopic Data

  • IR Spectroscopy : Analogs show characteristic C=O stretches near 1700–1750 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ . The chromene group may introduce additional peaks at 1600–1650 cm⁻¹ (C=C stretching).
  • NMR Spectroscopy : Methoxy protons in analogs resonate at δ 3.8–4.0 ppm, while chromene protons would appear downfield (δ 6.5–7.5 ppm) due to conjugation .

Biological Activity

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one is a complex organic compound notable for its unique structural features, including a chromenone backbone and methoxy and benzo-furan substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial , antioxidant , and anticancer properties.

  • Molecular Formula : C19H14O4
  • Molecular Weight : 306.3 g/mol

The presence of the methoxy group enhances both solubility and reactivity, making it a valuable candidate for further research.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell walls or inhibition of essential enzymes.

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant capabilities, which are essential for combating oxidative stress in biological systems. The antioxidant activity is likely attributed to its ability to scavenge free radicals and modulate signaling pathways related to oxidative damage.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. These studies suggest that the compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis.

The biological activity of this compound appears to involve interactions with specific molecular targets such as enzymes and receptors. Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

Interaction Studies

Interaction studies have shown that this compound can bind to various biological macromolecules, potentially altering enzyme activity or signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChromenone core with methoxy groupsAntioxidant, anticancer
6-MethoxychromoneChromenone without additional substitutionsAntioxidant
QuercetinFlavonoid structureAntioxidant, anti-inflammatory
UmbelliferoneCoumarin derivativeAntimicrobial

This comparison highlights the unique structural complexity and multifaceted applications of this compound relative to other similar compounds.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed a significant reduction in bacterial growth at concentrations as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt cell membrane integrity, leading to cell lysis.

Study 2: Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging showed that this compound exhibited a dose-dependent antioxidant effect, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.

Study 3: Cancer Cell Line Testing

In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in significant apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

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